molecular formula C6H4ClHgNO3 B1200768 2-Chloromercuri-4-nitrophenol CAS No. 24579-90-6

2-Chloromercuri-4-nitrophenol

Cat. No.: B1200768
CAS No.: 24579-90-6
M. Wt: 374.14 g/mol
InChI Key: VIMWCINSBRXAQH-UHFFFAOYSA-M
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Description

Scientific Research Applications

2-Chloromercuri-4-nitrophenol has several scientific research applications, including:

Safety and Hazards

Safety data sheets indicate that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in case of exposure .

Preparation Methods

The synthesis of 2-Chloromercuri-4-nitrophenol typically involves the reaction of 2-hydroxy-5-nitrophenol with mercuric chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

2-Chloromercuri-4-nitrophenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can occur, typically using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the chloro group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Chloromercuri-4-nitrophenol involves its interaction with molecular targets and pathways. The compound can bind to specific sites on biological molecules, leading to various effects. The presence of mercury in the compound allows it to interact with thiol groups in proteins, potentially disrupting their function. The exact molecular targets and pathways involved depend on the specific context of its use .

Comparison with Similar Compounds

2-Chloromercuri-4-nitrophenol can be compared with other similar compounds, such as:

    Phenol, 2-(chloromercuri)-4-nitro-: This compound has a similar structure but may have different reactivity and applications.

    Phenol, 4-nitro-, mercury complex: Another related compound with distinct properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of mercury, which imparts unique chemical and biological properties .

Properties

IUPAC Name

chloro-(2-hydroxy-5-nitrophenyl)mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4NO3.ClH.Hg/c8-6-3-1-5(2-4-6)7(9)10;;/h1-3,8H;1H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMWCINSBRXAQH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[Hg]Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClHgNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067002
Record name Mercury, chloro(2-hydroxy-5-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24579-90-6
Record name Chloro(2-hydroxy-5-nitrophenyl)mercury
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24579-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloromercuri-4-nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024579906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercury, chloro(2-hydroxy-5-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mercury, chloro(2-hydroxy-5-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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